6-O-Nicotinoylscutebarbatine G 6-O-Nicotinoylscutebarbatine G
Brand Name: Vulcanchem
CAS No.: 1206805-30-2
VCID: VC0021555
InChI: InChI=1S/C32H34O8/c1-19-13-14-22(38-27(35)20-9-5-6-10-20)24-29(2)15-16-32(17-23(33)37-18-32)40-31(29,4)25(34)26(30(19,24)3)39-28(36)21-11-7-8-12-21/h5,7,9-13,22,24-26,34H,14-18H2,1-4H3
SMILES: CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CC=C=C5)C)OC(=O)C6=CC=C=C6
Molecular Formula: C32H34O8
Molecular Weight: 546.616

6-O-Nicotinoylscutebarbatine G

CAS No.: 1206805-30-2

Cat. No.: VC0021555

Molecular Formula: C32H34O8

Molecular Weight: 546.616

* For research use only. Not for human or veterinary use.

6-O-Nicotinoylscutebarbatine G - 1206805-30-2

Specification

CAS No. 1206805-30-2
Molecular Formula C32H34O8
Molecular Weight 546.616
Standard InChI InChI=1S/C32H34O8/c1-19-13-14-22(38-27(35)20-9-5-6-10-20)24-29(2)15-16-32(17-23(33)37-18-32)40-31(29,4)25(34)26(30(19,24)3)39-28(36)21-11-7-8-12-21/h5,7,9-13,22,24-26,34H,14-18H2,1-4H3
Standard InChI Key AJBAUCYKHLPPHC-UHFFFAOYSA-N
SMILES CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CC=C=C5)C)OC(=O)C6=CC=C=C6
Appearance Powder

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

6-O-Nicotinoylscutebarbatine G presents as a powder with the following properties:

PropertyDescription
CAS Number1206805-30-2
Molecular FormulaC32H36N2O8
Physical AppearancePowder
Purity in Commercial Standards≥98%
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone
Storage ConditionsProtected from air and light, refrigerated (2-8°C)

Table 1: Physical and chemical properties of 6-O-Nicotinoylscutebarbatine G

Structural Features

6-O-Nicotinoylscutebarbatine G features a neo-clerodane skeleton with a nicotinoyl group attached at the C-6 position. The compound contains a 13-spiro-15,16-γ-lactone moiety and an 8,13-ether bridge, which are characteristic structural features of this class of compounds . The incorporation of a nicotinoyl group at position C-6 distinguishes it from other related compounds such as scutebarbatine G, which serves as the parent structure .

Spectroscopic analyses, particularly through extensive 1D and 2D NMR studies, have been crucial in elucidating the structure of this compound. The presence of the nicotinic acid ester moiety is evidenced by characteristic proton signals in the aromatic region of the NMR spectrum .

Isolation and Identification Methods

6-O-Nicotinoylscutebarbatine G has been successfully isolated from the whole plant of Scutellaria barbata through various extraction and chromatographic techniques. The general procedure typically involves:

  • Collection and drying of the whole plant material

  • Extraction with organic solvents (commonly ethanol or methanol)

  • Fractionation through various chromatographic techniques

  • Purification through repeated column chromatography

  • Structure elucidation using spectroscopic methods

The structure elucidation of 6-O-Nicotinoylscutebarbatine G has been accomplished primarily through spectroscopic methods, including:

  • One-dimensional and two-dimensional NMR analyses (1H-NMR, 13C-NMR, HMBC, HSQC)

  • High-resolution mass spectrometry (HR-MS)

  • Infrared spectroscopy (IR)

  • Ultraviolet spectroscopy (UV)

These spectroscopic techniques provide crucial information about the connectivity of atoms, functional groups, and stereochemistry of the compound .

Biological Activities

Cytotoxic Activities Against Cancer Cell Lines

6-O-Nicotinoylscutebarbatine G has demonstrated significant cytotoxic activities against various human cancer cell lines. Multiple studies have evaluated its anticancer potential, with notable efficacy against nasopharyngeal, colorectal, and oral epidermoid carcinoma cells.

The following table summarizes the cytotoxic activities of 6-O-Nicotinoylscutebarbatine G against different cancer cell lines as reported in various studies:

Cancer Cell LineTypeIC50 (μM)Reference
HONE-1Nasopharyngeal carcinoma2.1-5.7
KBOral epidermoid carcinoma2.1-5.7
HT29Colorectal carcinoma2.1-5.7
HONE-1Nasopharyngeal carcinoma3.4-8.5
KBOral epidermoid carcinoma3.4-8.5
HT29Colorectal carcinoma3.4-8.5
LoVoColorectal adenocarcinoma29.44
SMMC-7721Hepatoma cancer65.51
HCT-116Colorectal carcinoma54.44

Table 2: Cytotoxic activities of 6-O-Nicotinoylscutebarbatine G against various cancer cell lines

The variation in IC50 values across different studies may be attributed to differences in experimental conditions, purity of the isolated compound, and specific assay methodologies employed by different research groups.

Comparison with Related Compounds

Several studies have compared the cytotoxic activities of 6-O-Nicotinoylscutebarbatine G with structurally related compounds isolated from Scutellaria barbata. In general, the presence of a nicotinoyl group at the C-6 position appears to enhance cytotoxic activity against cancer cell lines.

For instance, when compared with its parent compound scutebarbatine G, 6-O-Nicotinoylscutebarbatine G exhibited enhanced cytotoxicity against most tested cancer cell lines . Similarly, other related compounds such as 6,7-di-O-nicotinoylscutebarbatine G and 6-O-nicotinoyl-7-O-acetylscutebarbatine G also demonstrated significant cytotoxic activities, suggesting that nicotinoylation at specific positions contributes significantly to the anticancer potential of these compounds .

Structure-Activity Relationships

Impact of Nicotinoyl Substitution

The presence of a nicotinoyl group at the C-6 position appears to be a critical structural feature that enhances the cytotoxic activity of neo-clerodane diterpenoids. This observation is supported by comparisons between 6-O-Nicotinoylscutebarbatine G and related compounds with different substitution patterns .

Studies have shown that compounds with nicotinoyl substitutions generally exhibit enhanced cytotoxicity compared to their non-substituted counterparts. This improvement in biological activity may be attributed to:

  • Enhanced cellular uptake due to altered lipophilicity

  • Increased binding affinity to specific cellular targets

  • Potential contribution of the nicotinoyl group to specific molecular interactions within cellular systems

Role of the neo-Clerodane Skeleton

The neo-clerodane core structure provides a rigid scaffold that positions functional groups in specific spatial orientations, which may be crucial for interactions with biological targets. The 13-spiro-15,16-γ-lactone moiety and 8,13-ether bridge present in 6-O-Nicotinoylscutebarbatine G and related compounds are believed to contribute significantly to their biological activities .

Current Research Status and Future Directions

Current State of Research

Research on 6-O-Nicotinoylscutebarbatine G is still in its early stages, with most studies focusing on isolation, structure elucidation, and preliminary cytotoxicity evaluations. The compound has primarily been studied in vitro against various cancer cell lines, demonstrating promising cytotoxic potential .

While the cytotoxic activities of 6-O-Nicotinoylscutebarbatine G have been well-documented against multiple cancer cell lines, detailed investigations into its mechanisms of action, target specificity, and in vivo efficacy remain limited. Additionally, comprehensive structure-activity relationship studies involving systematic modifications of the compound are needed to optimize its anticancer potential.

Challenges and Future Research Directions

Despite its promising cytotoxic activities, several challenges need to be addressed before 6-O-Nicotinoylscutebarbatine G can advance toward clinical applications:

  • Elucidation of precise molecular mechanisms of action

  • Determination of specificity for cancer cells versus normal cells

  • Assessment of in vivo efficacy and safety profiles

  • Development of efficient synthetic routes to overcome supply limitations

  • Optimization of pharmaceutical properties through medicinal chemistry approaches

Future research directions should include:

  • Detailed studies on the molecular mechanisms underlying the cytotoxic effects

  • In vivo efficacy studies using appropriate animal models

  • Investigation of potential synergistic effects with established chemotherapeutic agents

  • Development of semi-synthetic derivatives with enhanced properties

  • Exploration of drug delivery systems to improve bioavailability and target specificity

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